molecular formula C9H5BrN2O B11874398 3-Amino-4-bromobenzofuran-2-carbonitrile

3-Amino-4-bromobenzofuran-2-carbonitrile

Cat. No.: B11874398
M. Wt: 237.05 g/mol
InChI Key: BTPFPMDVBUFFHO-UHFFFAOYSA-N
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Description

3-Amino-4-bromobenzofuran-2-carbonitrile is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. This compound, with its unique structure, has garnered interest for its potential use in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromobenzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated phenols and nitriles, followed by amination reactions. The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-bromobenzofuran-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-Amino-4-bromobenzofuran-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-bromobenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Amino-1-benzothiophene-2-carbonitrile
  • 2-Amino-4H-benzopyran derivatives
  • Thiophene derivatives

Comparison: 3-Amino-4-bromobenzofuran-2-carbonitrile stands out due to its unique bromine substitution, which can enhance its reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

3-amino-4-bromo-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C9H5BrN2O/c10-5-2-1-3-6-8(5)9(12)7(4-11)13-6/h1-3H,12H2

InChI Key

BTPFPMDVBUFFHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(O2)C#N)N

Origin of Product

United States

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